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molecular formula C11H9N3O B8361030 N-[3-(cyanomethyl)-1H-indol-5-yl]formamide

N-[3-(cyanomethyl)-1H-indol-5-yl]formamide

Cat. No. B8361030
M. Wt: 199.21 g/mol
InChI Key: IBMBYOBIPWJWGY-UHFFFAOYSA-N
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Patent
US04672067

Procedure details

A solution of 5-amino-1H-indole-3-acetonitrile (0.5 g) in methyl formate (20 ml) was stirred at room temperature for 24 h. The resulting solid precipitate was filtered off, washed with ether (2×20 ml) and dried in vacuo to give the title compound (0.41 g) as a white microcrystalline solid m.p. 196°-200° (softens 194°).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH2:11][C:12]#[N:13].[CH:14](OC)=[O:15]>>[C:12]([CH2:11][C:5]1[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([NH:1][CH:14]=[O:15])[CH:3]=2)[NH:7][CH:6]=1)#[N:13]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC=1C=C2C(=CNC2=CC1)CC#N
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid precipitate was filtered off
WASH
Type
WASH
Details
washed with ether (2×20 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1=CNC2=CC=C(C=C12)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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